![molecular formula C15H12O5 B094163 Methyl 4-[(phenoxycarbonyl)oxy]benzoate CAS No. 17175-12-1](/img/structure/B94163.png)

Methyl 4-[(phenoxycarbonyl)oxy]benzoate

説明

Methyl 4-[(phenoxycarbonyl)oxy]benzoate is a compound that has been the subject of various studies due to its potential applications in different fields, including organic synthesis and material science. The compound is characterized by the presence of a benzoate group and a phenoxycarbonyl moiety, which can be involved in various chemical reactions and interactions.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the preparation of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which was synthesized from methyl 4-bromobenzoate and iso-vanilline . Similarly, the synthesis of methyl 4-(4-aminostyryl) benzoate was achieved, which is a potential precursor in the synthesis of Schiff base derivatives . These methods typically involve the use of catalysts and various reaction conditions to optimize yields.

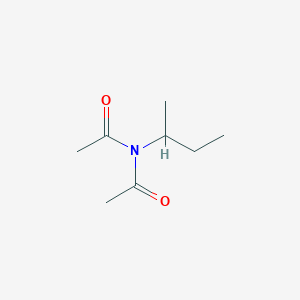

Molecular Structure Analysis

The molecular structure and geometry of related compounds have been optimized using density functional theory (DFT) methods, such as the B3LYP/6-31G(d,p) method . Single crystal X-ray diffraction techniques have also been employed to characterize the structure of compounds like (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate . These studies provide insights into the molecular conformations and electronic structures that are crucial for understanding the reactivity and properties of the compounds.

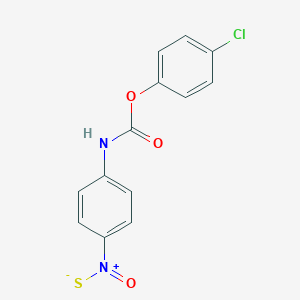

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy . For instance, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of equilibria being dependent on solvent composition and pH . The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly affect the reactivity and stability of these compounds .

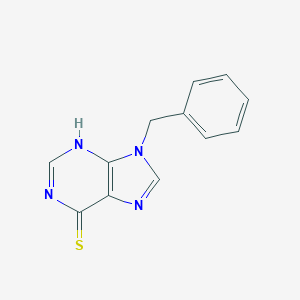

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-[(phenoxycarbonyl)oxy]benzoate derivatives have been studied, revealing that these compounds can exhibit liquid crystalline and fluorescence properties . The thermal stability of these compounds has been found to be high, with some being stable up to 200°C . The introduction of various substituents can influence the mesomorphic properties and phase behavior of these compounds . Additionally, the electronic and thermodynamic properties have been investigated using quantum chemical studies, providing information on global chemical reactivity descriptors and non-linear optical (NLO) properties .

科学的研究の応用

1. Chemosensor Development

Methyl 4-[(phenoxycarbonyl)oxy]benzoate and its derivatives have been utilized in the development of selective and colorimetric fluoride chemosensors. For instance, two novel anion sensors incorporating phenol hydroxyl and 1,3,4-oxadiazole groups were reported, exhibiting color changes from colorless to yellow and different optical shifts upon the addition of fluoride ions (Ma et al., 2013).

2. Liquid Crystal Technology

The compound has been studied for its role in liquid crystal technology. The thermal properties of related benzoates, including methyl 4-[(phenoxycarbonyl)oxy]benzoate derivatives, have been examined, demonstrating that their smectic properties are strongly dependent on the orientation of ester linkages and the electrostatic nature of substituents (Takenaka et al., 1990).

3. Photoluminescent Properties

The compound and its variants have been synthesized and characterized for their photoluminescent properties. For example, a series of 1,3,4-oxadiazole derivatives showed wide mesomorphic temperature ranges and exhibited strong blue fluorescence emissions, indicating potential applications in photoluminescence (Han et al., 2010).

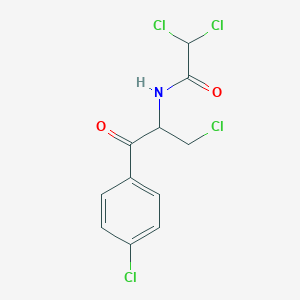

4. Synthesis of Novel Compounds

Methyl 4-[(phenoxycarbonyl)oxy]benzoate has been used as an intermediate in the synthesis of various compounds. For instance, it was used in the synthesis of benzo[c]phenanthridine and benzenoid derivatives from Zanthoxylum ailanthoides, with some compounds exhibiting significant biological activities (Chung et al., 2013).

5. Material Science and Polymer Research

The compound has also found applications in material science and polymer research. For example, its derivatives have been studied for their mesomorphic behavior and fluorescence properties, contributing to the development of new materials with specific optical and thermal properties (Muhammad et al., 2016).

Safety And Hazards

特性

IUPAC Name |

methyl 4-phenoxycarbonyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-18-14(16)11-7-9-13(10-8-11)20-15(17)19-12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTCZSGUKMVSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345832 | |

| Record name | Methyl 4-[(phenoxycarbonyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(phenoxycarbonyl)oxy]benzoate | |

CAS RN |

17175-12-1 | |

| Record name | Methyl 4-[(phenoxycarbonyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17175-12-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)

![1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-](/img/structure/B94087.png)